molecular formula C9H15Br2NO2 B14008618 3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one CAS No. 66314-86-1

3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one

Cat. No.: B14008618
CAS No.: 66314-86-1
M. Wt: 329.03 g/mol
InChI Key: LIAOQMDOLHMEGN-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one is an organic compound with the molecular formula C9H15Br2NO It is a derivative of piperidinone, characterized by the presence of two bromine atoms at the 3 and 5 positions, a hydroxyl group at the 1 position, and four methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one typically involves the bromination of 2,2,6,6-tetramethylpiperidin-4-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted piperidinone derivatives with various functional groups.

Scientific Research Applications

3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one: Lacks the hydroxyl group at the 1 position.

    1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-one: Lacks the bromine atoms at the 3 and 5 positions.

    2,2,6,6-Tetramethylpiperidin-4-one: Lacks both the bromine atoms and the hydroxyl group.

Uniqueness

3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

66314-86-1

Molecular Formula

C9H15Br2NO2

Molecular Weight

329.03 g/mol

IUPAC Name

3,5-dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one

InChI

InChI=1S/C9H15Br2NO2/c1-8(2)6(10)5(13)7(11)9(3,4)12(8)14/h6-7,14H,1-4H3

InChI Key

LIAOQMDOLHMEGN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)C(C(N1O)(C)C)Br)Br)C

Origin of Product

United States

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